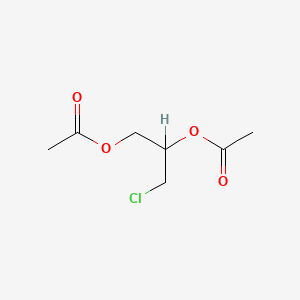

1,2-Diacetoxy-3-chloropropane

Description

Contextualization within Halogenated Glycerol Derivatives in Organic Synthesis

Glycerol, a readily available and versatile molecule, serves as a foundational platform for a wide array of chemical derivatives. udl.catresearchgate.net Among these, halogenated glycerol derivatives are of particular importance in synthetic organic chemistry. udl.cat The introduction of a halogen atom, such as chlorine, into the glycerol structure creates a reactive site that can participate in a variety of nucleophilic substitution reactions. tandfonline.com This class of compounds, including 1,2-diacetoxy-3-chloropropane, acts as a bridge, enabling the conversion of simple glycerol feedstocks into more complex and valuable chemicals. udl.cat The esterification of the hydroxyl groups to acetoxy groups, as seen in this compound, can modulate the reactivity of the molecule and is a common strategy in multi-step syntheses. tandfonline.com

Role as a Versatile Synthetic Intermediate in Advanced Organic Chemistry

The utility of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of a range of organic compounds. ontosight.aiontosight.ai The presence of both a chlorine atom and acetoxy groups allows for a variety of chemical modifications. ontosight.ai For instance, the chlorine atom can be displaced by various nucleophiles, while the acetoxy groups can be hydrolyzed to reveal hydroxyl groups, opening up further avenues for functionalization. oup.com

Detailed research has demonstrated its application in the synthesis of significant pharmaceutical compounds. A notable example is its use in the preparation of propranolol, a beta-adrenergic blocking agent. oup.comresearchgate.net In a key synthetic step, the asymmetric hydrolysis of (±)-1,2-diacetoxy-3-chloropropane using a lipase enzyme yields an optically pure enantiomer, which is a crucial chiral building block for the synthesis of (S)-propranolol. tandfonline.comoup.com This enzymatic resolution highlights the compound's importance in stereoselective synthesis.

Furthermore, its reactivity makes it a valuable component in the production of agrochemicals and other specialty chemicals. ontosight.ailookchem.com The ability to introduce a three-carbon backbone with multiple functional groups makes it an attractive starting material for creating diverse molecular architectures. ontosight.ai

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and purification.

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₄ ontosight.ai |

| Molecular Weight | 194.61 g/mol nih.gov |

| Appearance | Colorless liquid ontosight.ailookchem.com |

| Boiling Point | 260-262 °C ontosight.ai |

| Melting Point | -40 °C ontosight.ai |

| Density | 1.1990 g/cm³ lookchem.com |

| Flash Point | 99.2 °C lookchem.com |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform. ontosight.ai |

| Refractive Index | 1.4407 (estimate) lookchem.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 5.25-5.13 (m, 1H), 4.37-4.1 (m, 2H), 3.75-3.55 (m, 2H), 2.09 (s, 3H), 2.07 (s, 3H) scispace.com |

| ¹³C NMR (CDCl₃, 75.5 MHz) | δ 170.49, 170.41, 70.39, 62.36, 42.10, 20.86, 20.79 scispace.combiotechrep.ir |

| IR (νmax/cm⁻¹, neat) | 2963, 1744, 1436, 1371, 1221, 1046 scispace.combiotechrep.ir |

Propriétés

Numéro CAS |

869-50-1 |

|---|---|

Formule moléculaire |

C7H11ClO4 |

Poids moléculaire |

194.61 g/mol |

Nom IUPAC |

(2-acetyloxy-3-chloropropyl) acetate |

InChI |

InChI=1S/C7H11ClO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3 |

Clé InChI |

GTFUGSXMTMYKRG-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(CCl)OC(=O)C |

SMILES canonique |

CC(=O)OCC(CCl)OC(=O)C |

Autres numéros CAS |

869-50-1 |

Origine du produit |

United States |

Synthetic Methodologies for 1,2-diacetoxy-3-chloropropane

Established Chemical Synthesis Routes

Conventional synthesis of 1,2-diacetoxy-3-chloropropane relies on well-established organic reactions, primarily the esterification of a diol precursor or the ring-opening of an epoxide. These methods are valued for their reliability and scalability.

Esterification Reactions of 3-Chloro-1,2-propanediol

A primary and straightforward method for synthesizing this compound is the direct acetylation of 3-chloro-1,2-propanediol. tandfonline.com This diol is a readily available starting material, which can be produced from the hydration of epichlorohydrin or the reaction of glycerol with hydrogen chloride. tandfonline.com The esterification reaction involves treating 3-chloro-1,2-propanediol with an acetylating agent, typically acetic anhydride, in the presence of a base that acts as a catalyst and scavenger for the acetic acid byproduct. tandfonline.com

In a representative procedure, a mixture of 3-chloro-1,2-propanediol, acetic anhydride, and pyridine is stirred at room temperature. tandfonline.com The pyridine facilitates the reaction, and after an overnight period, the product is isolated. Distillation of the crude mixture yields this compound with high efficiency. tandfonline.com

Table 1: Synthesis of this compound via Esterification

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Yield |

|---|

Ring-Opening Transformations of Epoxide Precursors

An alternative synthetic route involves the ring-opening of an epoxide precursor, namely epichlorohydrin. vulcanchem.comresearchgate.net Epichlorohydrin is a versatile intermediate that readily undergoes ring-opening reactions with various nucleophiles due to the strain of its three-membered ring. researchgate.netgrowingscience.com The reaction with acetic acid or acetic anhydride results in the formation of the corresponding diacetate. vulcanchem.comlookchem.com

This transformation can be catalyzed by various acidic catalysts. vulcanchem.comresearchgate.net The regioselectivity of the ring-opening is a key aspect of this synthesis, aiming to produce the desired 1,2-diacetoxy isomer. Several methods using heterogeneous catalysts have been developed to improve reaction conditions, making them milder and more environmentally friendly compared to traditional homogenous acid catalysts. researchgate.net

Catalytic Ring-Opening Strategies (e.g., Molecular Sieves)

To enhance the efficiency and selectivity of the epoxide ring-opening, various catalysts have been investigated. Among these, molecular sieves have emerged as effective reagents. growingscience.com Specifically, 4Å molecular sieves have been successfully used to catalyze the stereoselective ring-opening of epoxides with acetic anhydride. growingscience.com

This method offers several advantages, including high yields, short reaction times, simple work-up procedures involving filtration, and the ability to recycle the catalyst. growingscience.com The reaction is typically carried out under reflux conditions with acetic anhydride serving as both the reagent and the solvent. growingscience.com The use of molecular sieves provides a convenient and efficient pathway for the direct conversion of epoxides like epichlorohydrin to their corresponding 1,2-diacetates. growingscience.com

Table 2: Ring-Opening of Various Epoxides to 1,2-Diacetates using 4Å Molecular Sieves & Acetic Anhydride

| Epoxide Substrate | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Styrene oxide | 1.5 | 98 growingscience.com |

| Cyclohexene oxide | 2.0 | 95 growingscience.com |

| 1-Decene oxide | 1.0 | 94 growingscience.com |

| Propylene oxide | 1.0 | 92 growingscience.com |

Enantioselective and Stereoselective Synthetic Approaches

The production of specific enantiomers of this compound is crucial for the synthesis of chiral pharmaceuticals. tandfonline.comufc.br Enantioselective synthesis focuses on creating a single, desired stereoisomer, often employing biocatalytic methods that offer high selectivity under mild conditions. nih.govmagtech.com.cn

Biocatalytic Synthesis of Chiral Enantiomers

Biocatalysis presents a powerful alternative to conventional chemical synthesis for producing chiral compounds. ufc.brnih.gov Enzymes, particularly lipases, are widely used as biocatalysts due to their high enantioselectivity, stability in organic solvents, and ability to function without expensive cofactors. ufc.bralmacgroup.com These enzymatic processes are considered green and effective for the synthesis of chiral synthons used in pharmaceuticals and fine chemicals. nih.gov The application of biocatalysis to produce optically active derivatives of glycerol, such as the enantiomers of this compound, has been successfully demonstrated. tandfonline.com

Lipase-Mediated Kinetic Resolution in Chiral Production

A key biocatalytic strategy for obtaining enantiomerically pure compounds is kinetic resolution. ufc.bralmacgroup.com This technique involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. almacgroup.com

In the case of this compound, the kinetic resolution of the racemic (±)-mixture is effectively achieved through asymmetric hydrolysis catalyzed by lipases. tandfonline.comresearchgate.net Lipoprotein lipase Amano 40, for example, has been shown to be highly effective. tandfonline.com When racemic this compound is subjected to hydrolysis with a very small amount of this lipase in a buffer solution, the enzyme preferentially hydrolyzes the (R)-enantiomer. tandfonline.com This leaves the unreacted (S)-enantiomer with a high degree of optical purity. tandfonline.com Research has shown that at approximately 75% hydrolysis, the remaining (S)-1,2-diacetoxy-3-chloropropane can be recovered with a 90% enantiomeric excess (e.e.). tandfonline.com This chiral intermediate is valuable for the synthesis of optically pure pharmaceuticals like (S)-propranolol. tandfonline.comresearchgate.net

Table 3: Lipase-Mediated Asymmetric Hydrolysis of (±)-1,2-Diacetoxy-3-chloropropane

| Lipase Source | Substrate | % Hydrolysis | Recovered Enantiomer | Enantiomeric Excess (e.e.) | Yield of Recovered Ester |

|---|

Chemoenzymatic Pathways to Optically Active Intermediates

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing optically active intermediates crucial for the synthesis of specific enantiomers of bioactive molecules. taylorfrancis.comrug.nl A notable application is the kinetic resolution of racemic mixtures using enzymes, a process that selectively transforms one enantiomer, allowing for the separation of the other.

A key intermediate for the synthesis of (S)-propranolol, a β-adrenergic blocking agent, is (S)-1,2-diacetoxy-3-chloropropane. tandfonline.comtandfonline.comjst.go.jp This has been achieved through the asymmetric hydrolysis of racemic this compound using lipoprotein lipase. tandfonline.comtandfonline.comjst.go.jp This enzymatic process preferentially hydrolyzes the (R)-enantiomer, leaving behind the desired (S)-1,2-diacetoxy-3-chloropropane with a high enantiomeric excess (e.e.). tandfonline.com Specifically, using a small amount of lipoprotein lipase Amano 402 resulted in (S)-1,2-diacetoxy-3-chloropropane with a 90% e.e. tandfonline.com

This optically active intermediate can then be converted to (S)-3-(1-naphthoxy)-1,2-propanediol, a direct precursor to optically pure (S)-propranolol. tandfonline.comtandfonline.comjst.go.jp The versatility of this enzymatic approach is further demonstrated by its application to similar substrates. For instance, the hydrolysis of (±)-1,2-diacetoxy-3-bromopropane and (±)-1,2-diacetoxyethylbenzene with the same lipase yielded the corresponding (S)- and (R)-enantiomers with 77% and 73% e.e., respectively. tandfonline.comtandfonline.comjst.go.jp

Another example involves the chemoenzymatic synthesis of the β-blocker (S)-Pindolol. ufc.br The pivotal step in this synthesis is the enzymatic kinetic resolution of racemic 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane. ufc.br Using lipase from Pseudomonas fluorescens through a hydrolytic process, this resolution yields (2S)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol with 96% e.e. and (2R)-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane with 97% e.e. ufc.br This highlights the effectiveness of lipases in producing highly enantiomerically enriched intermediates for pharmaceutical synthesis. Similarly, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, another propranolol intermediate, has been successfully achieved using an enantioselective esterase from Trichosporon beigelli. researchgate.net

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) |

| Lipoprotein Lipase Amano 402 | (±)-1,2-Diacetoxy-3-chloropropane | (S)-1,2-Diacetoxy-3-chloropropane | 90% |

| Lipoprotein Lipase | (±)-1,2-Diacetoxy-3-bromopropane | (S)-1,2-Diacetoxy-3-bromopropane | 77% |

| Lipoprotein Lipase | (±)-1,2-Diacetoxyethylbenzene | (R)-1,2-Diacetoxyethylbenzene | 73% |

| Lipase from Pseudomonas fluorescens | rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane | (2S)-1-(1H-indol-4-yloxy)-3-chloro-2-propanol | 96% |

| Esterase from Trichosporon beigelli | Esters of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol | (S)-1-chloro-3-(1-naphthyloxy)-2-propanol | High |

Asymmetric Chemical Synthesis Methodologies

Asymmetric chemical synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical aspect in pharmacology where different enantiomers of a drug can have vastly different effects. The asymmetric hydrolysis of (±)-1,2-diacetoxy-3-chloropropane using a lipoprotein lipase is a prime example of achieving high optical purity. tandfonline.comtandfonline.comjst.go.jp This method successfully yields (S)-1,2-diacetoxy-3-chloropropane, a precursor for optically pure (S)-propranolol. tandfonline.comtandfonline.comjst.go.jp The lipase selectively hydrolyzes the (R)-isomer, leaving the desired (S)-isomer with a 90% enantiomeric excess. tandfonline.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. These principles focus on the use of non-hazardous materials, waste reduction, and energy efficiency. acs.org

Integration of Green Solvents and Reagents in Synthesis

A significant advancement in the synthesis of 1,2-diacetoxy esters, including this compound, involves the use of environmentally benign catalysts and solvent-free conditions. Phosphomolybdic acid (PMA), a commercially available and effective heteropolyacid, has been demonstrated as an efficient catalyst for the direct conversion of epoxides to 1,2-diacetoxy esters. scispace.com This method can be performed either with PMA alone or supported on silica gel, offering high to excellent yields at room temperature within short reaction times (5-15 minutes). scispace.com

The use of PMA on silica gel has shown even better catalytic activity than PMA alone. scispace.com A key advantage of this protocol is the ability to regenerate and reuse the PMA-SiO2 catalyst, enhancing its green credentials. scispace.com For instance, the conversion of styrene oxide to the corresponding 1,2-diacetoxy ester highlights the reusability of the catalyst. scispace.com Furthermore, the reaction of optically pure R-(+)-styrene oxide with phosphomolybdic acid proceeds with high yield and stereospecificity, demonstrating the method's precision. scispace.com

Sonochemical Applications in Precursor Synthesis Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique method for materials synthesis by creating localized hot spots with extreme temperatures and pressures. illinois.edunih.gov This technique, driven by acoustic cavitation, can accelerate reactions and lead to the formation of novel materials. illinois.edursc.org

While direct sonochemical synthesis of this compound is not extensively documented, the principles of sonochemistry are applied to the synthesis of its precursors. Ultrasound irradiation has been shown to promote various organic reactions, often leading to higher yields and shorter reaction times compared to conventional methods. organic-chemistry.org For example, ultrasound can be used to efficiently synthesize various organic compounds under mild conditions. organic-chemistry.org The advantages of sonochemical synthesis include smaller particle sizes, control over morphology, and enhanced crystalline properties of the products. mdpi.com These benefits suggest a potential for developing sonochemical routes for the synthesis of this compound precursors, contributing to more efficient and sustainable chemical processes.

Atom Economy and Waste Minimization Principles in Pathway Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com The ideal reaction would have a 100% atom economy, meaning no atoms are wasted. primescholars.com This concept pushes chemists to design synthetic routes that maximize the use of all starting materials, thereby minimizing waste. acs.org

Q & A

Q. What are the optimal synthesis protocols for 1,2-diacetoxy-3-chloropropane, and how can reaction yields be systematically improved?

Methodological Answer: Synthesis optimization requires iterative experimentation with variables such as temperature, solvent polarity, and catalyst selection. For chlorinated propane derivatives, acetylation of precursor alcohols (e.g., 3-chloropropane-1,2-diol) using acetic anhydride under controlled acidic conditions is common. Reaction progress should be monitored via GC-MS or HPLC to identify intermediate byproducts (e.g., unreacted diol or over-acetylated species). Yield improvements can be achieved by:

- Temperature Gradients : Testing 40–80°C to balance reaction rate and side-product formation.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to non-polar alternatives .

- Catalyst Optimization : Acidic resins (e.g., Amberlyst-15) reduce hydrolysis risks.

| Variable Tested | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 60°C | 78 | 95 |

| THF, 50°C | 62 | 88 |

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer: Chromatographic methods paired with mass spectrometry are preferred:

- GC-MS : Suitable for volatile derivatives; derivatization may be needed for polar intermediates.

- HPLC-UV/RI : Effective for non-volatile analytes; C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve acetylated compounds .

- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic acetate peaks at δ 2.0–2.1 ppm and chlorinated methine signals near δ 4.5 ppm.

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

Methodological Answer: Prioritize human cell lines relevant to exposure routes (e.g., HepG2 for hepatic metabolism, HEK293 for renal toxicity). Dose-response assays (0.1–10 mM) should assess:

- Cytotoxicity : MTT or LDH assays.

- Metabolic Stability : Incubate with liver microsomes to quantify half-life and metabolite profiles .

- Reactive Oxygen Species (ROS) : Fluorescent probes (e.g., DCFH-DA) detect oxidative stress.

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

Methodological Answer: Discrepancies in degradation studies (e.g., soil vs. aquatic systems) require cross-validation:

- Soil Mobility : Conduct column leaching experiments with varying organic matter content (1–5%) and pH (4–8) to measure adsorption coefficients () .

- Hydrolytic Stability : Test hydrolysis rates at 25–50°C; acetate groups may hydrolyze faster in alkaline conditions, releasing 3-chloropropane-1,2-diol.

- Microbial Degradation : Use OECD 301B ready biodegradability tests with activated sludge inocula.

Q. What strategies can elucidate the metabolic pathways of this compound in mammalian systems?

Methodological Answer: Combine isotopic labeling (-acetate) with high-resolution mass spectrometry (HRMS):

- Phase I Metabolism : Identify deacetylated products (e.g., 3-chloropropane-1,2-diol) via liver microsome incubations.

- Phase II Conjugation : Screen for glucuronide/sulfate derivatives using UDP-glucuronosyltransferase inhibitors .

- Toxicokinetics : Administer radiolabeled compound to rodents; quantify excretion (urine/feces) and tissue accumulation.

Q. How should researchers address gaps in mechanistic data linking this compound to genotoxicity?

Methodological Answer: Apply a tiered testing strategy:

In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to flag structural alerts (e.g., α,β-unsaturated esters).

In Vitro Assays :

- Ames test (± metabolic activation) for mutagenicity.

- Comet assay in human lymphocytes for DNA damage.

In Vivo Follow-Up : Micronucleus test in bone marrow or transgenic rodent models (e.g., MutaMouse) .

Data Contradiction Analysis

Q. How can conflicting results between in vitro and in vivo toxicity studies be reconciled?

Methodological Answer: Divergences often arise from metabolic differences or exposure duration. Mitigate via:

- Physiologically Based Kinetic (PBK) Modeling : Scale in vitro IC values to in vivo doses using species-specific metabolic rates.

- Dose-Temporal Alignment : Ensure in vivo studies match the exposure windows used in vitro (e.g., acute vs. subchronic).

- Metabolite Profiling : Compare metabolite spectra across models; inactive precursors in vitro may become toxic in vivo due to enzymatic activation .

Research Design Considerations

Q. What comparative frameworks are effective for evaluating this compound against structurally analogous compounds?

Methodological Answer: Adopt a structure-activity relationship (SAR) approach:

- Cluster Analysis : Group compounds by substituents (e.g., chloro vs. acetoxy) and compare toxicity endpoints.

- Free-Wilson Analysis : Quantify contributions of individual functional groups to biological activity.

- Cross-Compound Database Mining : Use PubChem/ChemSpider queries to extract analogous bioassay data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.